N'-(Propanoyloxy)[(quinolin-8-yl)oxy]ethanimidamide
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Overview
Description
N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety attached to an acetimidamide group via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:
Formation of the Quinolin-8-yloxy Intermediate: The quinoline ring is functionalized to introduce an 8-hydroxy group, which is then converted to an 8-yloxy group through etherification.
Acetimidamide Formation: The acetimidamide moiety is synthesized separately, often starting from acetic acid derivatives.
Coupling Reaction: The quinolin-8-yloxy intermediate is coupled with the acetimidamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of bases, acids, or specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with molecular targets, which may include enzymes, receptors, or nucleic acids. The exact pathways depend on the specific application and the biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yloxy-acetic acid: Shares the quinoline moiety and ether linkage but differs in the functional groups attached.
Quinolin-8-yloxy-phthalonitrile: Another quinoline derivative with different substituents, used in material science.
Quinolin-8-yloxy-cinnamide hybrids: Compounds that combine quinoline with cinnamide, studied for their biological activity.
Uniqueness
N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88758-79-6 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] propanoate |
InChI |
InChI=1S/C14H15N3O3/c1-2-13(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-14(10)11/h3-8H,2,9H2,1H3,(H2,15,17) |
InChI Key |
BZNNKHFOPXRYJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
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